The synthesis of Nod-IN-1 involves a multi-step process that typically starts with the preparation of key intermediates. Recent studies have reported methods for generating conformationally constrained derivatives that serve as ligands for NOD1. This includes the use of γ-d-glutamyl-meso-diaminopimelic acid derivatives which are synthesized through organic chemistry techniques such as coupling reactions and protecting group strategies .
Nod-IN-1 features a complex molecular structure that is essential for its function as an inhibitor. The structural formula includes multiple functional groups that facilitate its interaction with the NOD receptors.
Nod-IN-1 participates in several chemical reactions primarily through its interactions with biological targets. The compound acts by inhibiting the signaling pathways activated by NOD1 and NOD2.
The mechanism of action of Nod-IN-1 involves its competitive inhibition of nucleotide-binding oligomerization domain receptors. When Nod-IN-1 binds to these receptors, it prevents their activation by peptidoglycan fragments from bacteria, which are normally recognized by NOD1 and NOD2.
Nod-IN-1 exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Nod-IN-1 has significant potential applications in scientific research and medicine:
Structural Architecture and Ligand Specificity
NOD1 and NOD2 share a conserved tripartite domain structure:
Ligand recognition specificity differs between the receptors:
Table 1: Core Ligands and Structural Features of NOD Receptors
Receptor | HGNC Symbol | Domain Structure | Primary Ligand | Bacterial Specificity |
---|---|---|---|---|
NOD1 | NLRC1 | CARD-NACHT-LRR | meso-DAP | Gram-negative and some Gram-positive (e.g., Listeria, Bacillus) |
NOD2 | NLRC2 | CARDx2-NACHT-LRR | Muramyl dipeptide (MDP) | Broad spectrum (Gram-positive and Gram-negative) |
Activation Mechanism
Ligand binding induces conformational changes in the LRR domain, displacing chaperone proteins (HSP90). This exposes the NACHT domain, enabling ATP hydrolysis and receptor oligomerization. The oligomerized receptor then recruits downstream adaptors via CARD-CARD interactions, initiating signaling cascades [3] [7] [10].
Downstream Signaling Pathways
NOD1/NOD2 activation converges on two major pro-inflammatory pathways through the adaptor RIP2 (RICK):1. NF-κB Pathway:- RIP2 undergoes K63-linked polyubiquitination by E3 ligases (XIAP, cIAP1/2)- Recruits TAK1/TAB complex and IKKγ (NEMO), leading to IκBα degradation- Nuclear translocation of NF-κB induces transcription of cytokines (IL-6, TNF-α) and chemokines (CXCL8) [3] [4].
Cross-talk with Other Immune Sensors
NOD receptors exhibit functional synergism with Toll-like receptors (TLRs):
Table 2: Key Downstream Effectors in NOD1/NOD2 Signaling
Signaling Node | Function | Downstream Output |
---|---|---|
RIP2 (RICK) | Adaptor kinase | Scaffold for ubiquitin ligase recruitment |
TAK1/TAB1/2/3 | Kinase complex | Phosphorylates IKKβ and MAPKs |
IKK Complex | IκB kinase | Degrades IκBα, releasing NF-κB |
NLRP3 Inflammasome | Caspase-1 activator | Maturation of IL-1β and IL-18 (indirect) |
IRF3/IRF7 | Transcription factors | Type I interferon production (NOD2-specific) |
Inflammasome Modulation
While NOD1/NOD2 do not directly form inflammasomes, they prime NLRP3 activation by inducing pro-IL-1β transcription. This positions them as indirect regulators of pyroptosis and IL-1β release [2] [6].
Disease Associations
Dysregulated NOD signaling underlies multiple pathologies:
Therapeutic Imperative
Persistent NOD1/NOD2 activation drives chronic inflammation in atherosclerosis, metabolic syndrome, and arthritis. Conversely, impaired signaling compromises bacterial clearance. These dual facets necessitate precision inhibitors that modulate—but do not ablate—receptor activity [4] [8].
Nod-IN-1: Mechanism and Therapeutic Potential
Pharmacological Profile
Nod-IN-1 (C₁₈H₁₇NO₄S; MW: 343.40; CAS: 132819-92-2) is a dual NOD1/NOD2 inhibitor with balanced activity:
Mechanism of Action
As a mixed inhibitor, Nod-IN-1 binds both free and ligand-occupied receptors, preventing RIP2 recruitment and subsequent ubiquitination. This blocks:
Table 3: Nod-IN-1 Characterization
Property | Value | Biological Significance |
---|---|---|
Chemical Formula | C₁₈H₁₇NO₄S | Sulfonamide scaffold enabling receptor interaction |
Molecular Weight | 343.40 g/mol | Optimal cell permeability |
NOD1 IC₅₀ | 5.74 μM | Sub-micromolar potency suitable for cellular studies |
NOD2 IC₅₀ | 6.45 μM | Balanced dual-target activity |
Solubility | 69 mg/mL in DMSO | Compatible with in vitro assays |
Experimental Applications
Nod-IN-1 validates NOD-dependent pathology models:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7